2,6-Dichloro-4-phenylnicotinonitrile
Description
2,6-Dichloro-4-phenylnicotinonitrile (C₁₂H₆Cl₂N₂) is a halogenated nicotinonitrile derivative featuring a pyridine core substituted with chlorine atoms at positions 2 and 6, a phenyl group at position 4, and a nitrile group at position 3. It is synthesized via two primary routes:
- Method 1: Acidification of an alkaline solution with HCl (pH = 1), yielding a 33.6% product with ¹H NMR (DMSO-d₆) δ 7.53 (s, 5H, aromatic protons) and δ 5.81 (s, 1H, pyridinyl proton) .
- Method 2: Chlorination of 2,6-dihydroxy-4-phenylnicotinonitrile using POCl₃ at 180°C, achieving a higher yield of 70%. Key spectral data includes ¹H NMR (CDCl₃) δ 7.63–7.60 (m, 5H, phenyl) and δ 7.45 (s, 1H, pyridinyl) .
The compound exhibits a molecular ion peak at m/z 213.1 [M + H]⁺ via LC-MS and has applications in medicinal chemistry, notably as a ligand for adenosine receptors .
Properties
Molecular Formula |
C12H6Cl2N2 |
|---|---|
Molecular Weight |
249.09 g/mol |
IUPAC Name |
2,6-dichloro-4-phenylpyridine-3-carbonitrile |
InChI |
InChI=1S/C12H6Cl2N2/c13-11-6-9(8-4-2-1-3-5-8)10(7-15)12(14)16-11/h1-6H |
InChI Key |
OEVQDTLHJYEGEI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)Cl)Cl |
Origin of Product |
United States |
Scientific Research Applications
Agricultural Applications
Insecticidal Properties
2,6-Dichloro-4-phenylnicotinonitrile functions as a potent insecticide due to its chitin synthesis inhibition properties. It is particularly effective against pests like the bollworm (Helicoverpa armigera), which poses a threat to cotton crops. The compound demonstrates high insecticidal and ovicidal activity, making it valuable in agricultural pest management strategies.
- Mechanism of Action : The compound disrupts the synthesis of chitin, an essential component of the exoskeletons of insects, leading to their death.
- Efficacy : Studies indicate that formulations containing this compound can provide quick action against target pests, reducing the need for multiple applications.
Medicinal Chemistry Applications
Potential as a Therapeutic Agent
Research indicates that derivatives of this compound may exhibit biological activity relevant to human health. For instance, compounds with similar structures have been explored for their potential as kinase inhibitors.
- Case Study: Kinase Inhibition
A study identified a related compound that inhibited MNK1 and MNK2 kinase activities in vitro. This suggests that modifications of this compound could lead to new therapeutic agents targeting specific kinases involved in cancer progression and other diseases .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substitution Effects
The following table compares 2,6-Dichloro-4-phenylnicotinonitrile with its closest structural analogues, focusing on substituents at position 4:
Key Observations:
Substituent Electronic Effects: The phenyl group is mildly electron-donating via resonance, stabilizing the pyridine ring and influencing reactivity in cross-coupling reactions.
Synthetic Efficiency: The phenyl-substituted derivative achieves higher yields (70%) when synthesized via POCl₃-mediated chlorination compared to HCl acidification (33.6%) . No yield data is available for the trifluoromethyl analogue, though its synthesis likely requires specialized fluorination reagents.
Biological Relevance: this compound demonstrates partial agonist activity at adenosine receptors, suggesting its phenyl group contributes to target binding . The trifluoromethyl analogue may exhibit altered pharmacokinetics due to enhanced lipophilicity and metabolic stability .
Q & A
Q. What are the standard synthetic routes for 2,6-dichloro-4-phenylnicotinonitrile, and how do reaction conditions influence yield?
Two primary methods are documented:
- Method 1 : Reacting 2,6-dihydroxy-4-phenylnicotinonitrile with POCl₃ at 180°C in an autoclave yields 70% product after purification .
- Method 2 : Chlorination via HCl acidification (pH = 1) yields 33.6%, with subsequent recrystallization in warm water . Key Variables : Temperature (autoclave vs. ambient), chlorination agent (POCl₃ vs. HCl), and solvent (1,4-dioxane vs. aqueous) critically affect efficiency. POCl₃ enables higher yields due to stronger electrophilic substitution .
Q. Which spectroscopic techniques are routinely used for structural validation, and how should data be interpreted?
- ¹H NMR : In DMSO-d₆, diagnostic peaks include δ 5.81 (nicotinonitrile proton) and δ 7.53 (aromatic protons) . In CDCl₃, aromatic protons shift to δ 7.60–7.63 . Solvent-induced chemical shift variations must be accounted for during cross-study comparisons.
- LC-MS : A molecular ion peak at m/z 213.1 [M+H]⁺ confirms the molecular formula .
- Elemental Analysis : Matches calculated values for C₁₂H₈Cl₂N₂ .
Q. What safety protocols are essential during synthesis and handling?
- Use PPE (gloves, goggles, lab coats) and work in a fume hood when handling POCl₃ or HCl due to corrosive and toxic fumes .
- Neutralize waste with ice before disposal to mitigate exothermic reactions .
Advanced Research Questions
Q. How can contradictory yields between synthetic methods (33.6% vs. 70%) be resolved methodologically?
- Catalyst Optimization : Method 1 uses Xantphos and Cs₂CO₃, which may stabilize intermediates during coupling reactions . Method 2 lacks catalysts, suggesting potential for side reactions (e.g., hydrolysis).
- Reaction Monitoring : HPLC tracking in Method 2 ensures completion before workup, reducing byproduct formation . Implementing real-time monitoring (e.g., TLC or in-situ IR) in Method 1 could improve yield .
- Solvent Effects : Anhydrous 1,4-dioxane in Method 1 may limit hydrolysis, while aqueous conditions in Method 2 could promote premature precipitation .
Q. What strategies validate the purity of this compound in complex reaction mixtures?
- Chromatographic Purity : Use reverse-phase HPLC with UV detection (λ = 254 nm) to quantify impurities. Method 2 reports HPLC-monitored progress .
- Mass Spectrometry : High-resolution MS (HRMS) can distinguish isotopic patterns of chlorine atoms (³⁵Cl vs. ³⁷Cl) to confirm molecular integrity .
- Thermogravimetric Analysis (TGA) : Assess thermal stability and decomposition profiles to identify solvent residues or hydrated forms .
Q. How can solvent selection impact crystallinity and downstream applications?
- Polar Aprotic Solvents : DMSO or DMF enhance solubility for NMR analysis but may complicate crystallization. Recrystallization from warm water (Method 1) yields microcrystalline solids suitable for X-ray diffraction .
- Chlorinated Solvents : CDCl₃ in Method 2 facilitates NMR resolution of aromatic protons but requires rigorous drying to avoid HCl traces .
Q. What computational methods support the design of derivatives or analogs?
- DFT Calculations : Predict electronic properties (e.g., HOMO-LUMO gaps) to guide functionalization at the 4-phenyl or chloro positions.
- Molecular Docking : For pharmacological studies, dock the nicotinonitrile core into target proteins (e.g., adenosine receptors) to optimize binding affinity .
Methodological Recommendations
- Synthetic Reproducibility : Pre-dry solvents (e.g., 1,4-dioxane over molecular sieves) to minimize hydrolysis .
- Data Triangulation : Combine NMR, LC-MS, and elemental analysis to resolve structural ambiguities, especially for chlorinated analogs .
- Controlled Experiments : Systematically vary temperature, catalyst loading, and solvent polarity to map reaction landscapes and identify optimal conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
